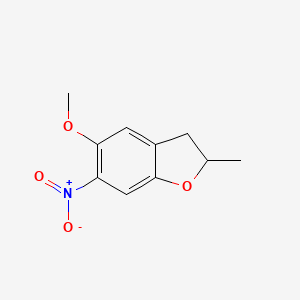

5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .科学的研究の応用

Antitumor Activity

Nitro and amino substitutions on benzofuran derivatives have shown significant potential in cancer research. Specifically, the nitro substitution in benzofuran analogues has been associated with enhanced topoisomerase-I targeting activity and pronounced antitumor effects. Studies have demonstrated that certain nitro-substituted benzofuran compounds exhibit greater cytotoxicity and topoisomerase-I inhibition than camptothecin, a well-known anticancer drug. This highlights the promise of nitro-substituted benzofurans, including compounds similar to 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, in developing new anticancer therapies (Singh et al., 2003).

Antimicrobial and Antifungal Properties

Derivatives of benzofurans, including those with nitro substitutions, have been explored for their antimicrobial and antifungal activities. Research on mangrove endophytic fungi has led to the isolation of new compounds with moderate antimicrobial and antitumor activities. These findings suggest that nitro-substituted benzofurans could serve as a basis for developing new antimicrobial agents (Xia et al., 2011).

Anti-inflammatory and Antituberculosis Potential

A series of sulfur cross-linked oxadiazole-nitro(furan/thiophene) derivatives have demonstrated dual inhibitors of inflammation and multidrug-resistant tuberculosis. The nitrofuran groups, similar to those in 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, play a significant role in inhibiting the site of enzymes related to inflammation and tuberculosis. This dual inhibitory action, combined with low toxicity to human cells, underscores the therapeutic potential of nitro-substituted benzofurans in treating inflammatory conditions and tuberculosis (Turukarabettu et al., 2019).

Antioxidant Activities

The synthesis and characterization of novel (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown promising antioxidant properties. These compounds, through various synthetic pathways, have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role (Rashmi et al., 2014).

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Therefore, the future research direction could be focused on further exploring the therapeutic potential of 5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran and its derivatives.

特性

IUPAC Name |

5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEPRRGOEDINQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)